molecular formula C18H27BO2 B6194126 rac-4,4,5,5-tetramethyl-2-[(1R,2S)-2-phenylcyclohexyl]-1,3,2-dioxaborolane, cis CAS No. 462636-91-5

rac-4,4,5,5-tetramethyl-2-[(1R,2S)-2-phenylcyclohexyl]-1,3,2-dioxaborolane, cis

Cat. No.: B6194126
CAS No.: 462636-91-5
M. Wt: 286.2
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Description

rac-4,4,5,5-tetramethyl-2-[(1R,2S)-2-phenylcyclohexyl]-1,3,2-dioxaborolane, cis: is a boron-containing compound that belongs to the class of organoboron compounds. These compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. The compound is characterized by its unique structure, which includes a dioxaborolane ring and a phenylcyclohexyl group, making it a valuable reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-4,4,5,5-tetramethyl-2-[(1R,2S)-2-phenylcyclohexyl]-1,3,2-dioxaborolane, cis typically involves the following steps:

    Formation of the Dioxaborolane Ring: This can be achieved by reacting a suitable boronic acid or boronate ester with a diol under dehydrating conditions.

    Introduction of the Phenylcyclohexyl Group: The phenylcyclohexyl group can be introduced via a coupling reaction, such as a Suzuki-Miyaura cross-coupling, where a phenylcyclohexyl halide reacts with the dioxaborolane intermediate in the presence of a palladium catalyst and a base.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions where the boron atom is converted to a boronic acid or borate ester.

    Reduction: Reduction reactions can convert the boron-containing group to a borohydride or other reduced forms.

    Substitution: The dioxaborolane ring can participate in substitution reactions, where the boron atom is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or sodium perborate under mild conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve the use of strong bases or nucleophiles, such as sodium hydroxide or organolithium reagents.

Major Products:

    Oxidation: Boronic acids or borate esters.

    Reduction: Borohydrides or other reduced boron species.

    Substitution: Various substituted dioxaborolane derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound is used as a catalyst in various organic reactions, including cross-coupling reactions.

    Synthesis: It serves as a building block in the synthesis of complex organic molecules.

Biology:

    Bioconjugation: The compound can be used to label biomolecules for imaging and diagnostic purposes.

Medicine:

    Drug Development: It is explored as a potential intermediate in the synthesis of pharmaceutical compounds.

Industry:

    Material Science: The compound is used in the development of new materials with unique properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism by which rac-4,4,5,5-tetramethyl-2-[(1R,2S)-2-phenylcyclohexyl]-1,3,2-dioxaborolane, cis exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with nucleophiles, making it a versatile reagent in organic synthesis. The dioxaborolane ring provides stability and reactivity, allowing the compound to participate in a wide range of chemical reactions.

Comparison with Similar Compounds

  • 4,4,5,5-tetramethyl-2-phenyl-1,3,2-dioxaborolane
  • 4,4,5,5-tetramethyl-2-cyclohexyl-1,3,2-dioxaborolane

Uniqueness: The presence of the phenylcyclohexyl group in rac-4,4,5,5-tetramethyl-2-[(1R,2S)-2-phenylcyclohexyl]-1,3,2-dioxaborolane, cis distinguishes it from other similar compounds. This group imparts unique steric and electronic properties, enhancing its reactivity and selectivity in various chemical reactions. Additionally, the cis configuration of the compound provides specific spatial orientation, which can be crucial in asymmetric synthesis and catalysis.

Properties

CAS No.

462636-91-5

Molecular Formula

C18H27BO2

Molecular Weight

286.2

Purity

95

Origin of Product

United States

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